Bis(4-hydroxybutyl) terephthalate

Catalog No.
S682820
CAS No.
23358-95-4
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-hydroxybutyl) terephthalate

CAS Number

23358-95-4

Product Name

Bis(4-hydroxybutyl) terephthalate

IUPAC Name

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2

InChI Key

MRLFFZIIRRKXBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Synonyms

1,4-Benzenedicarboxylic Acid Bis(4-hydroxybutyl) Ester; Terephthalic Acid Bis(4-hydroxybutyl) Ester; 1,4-Butanediol Terephthalate (2:1); 1,4-Butanediyl Terephthalate

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Bis(4-hydroxybutyl) terephthalate (CAS 23358-95-4) is a highly purified diester monomer comprising a central terephthalate core flanked by two 4-carbon diol chains. Primarily recognized as the direct precursor for polybutylene terephthalate (PBT), BHBT is utilized in advanced materials research and industrial polymer synthesis to achieve precise stoichiometric control. Unlike crude mixtures of terephthalic acid (TPA) and 1,4-butanediol (BDO), isolated BHBT offers a well-defined molecular weight (310.34 g/mol) and melting point (~94 °C), making it a critical procurement choice for synthesizing high-molecular-weight specialty polyesters, acting as an aromatic chain extender in polyurethanes, and serving as a quantitative analytical standard for PBT depolymerization and chemical recycling workflows [1].

Attempting to substitute purified BHBT with a generic, unreacted mixture of terephthalic acid (TPA) or dimethyl terephthalate (DMT) and 1,4-butanediol (BDO) introduces severe process liabilities. During direct esterification, the acidic conditions and high temperatures required to drive the reaction cause a significant fraction of BDO to undergo an undesirable side-reaction: acid-catalyzed cyclization into tetrahydrofuran (THF)[1]. This side reaction consumes stoichiometric BDO, throws off the critical 1:1 monomer ratio, and necessitates the constant addition of excess BDO, complicating purification and increasing volatile organic compound (VOC) management. Procuring pre-synthesized, purified BHBT entirely bypasses this initial esterification step. It allows direct entry into the polycondensation phase under vacuum, eliminating THF generation, preventing water or methanol byproducts from stalling chain growth, and ensuring the exact stoichiometry required for rapid, high-molecular-weight polymer formation [2].

Polycondensation Kinetics: BHBT vs. BHET Reactivity

In comparative copolycondensation studies utilizing titanium tetrabutoxide catalysts at 260–280 °C, BHBT demonstrates significantly higher self-polycondensation rate constants (k11) compared to its 2-carbon analog, bis(2-hydroxyethyl) terephthalate (BHET, k22). The longer, more flexible butanediol segments in BHBT reduce steric hindrance and increase the reactivity ratio, driving faster polymer chain growth [1].

Evidence DimensionMonomer reactivity ratio in polycondensation
Target Compound DataBHBT (k11): Higher self-polycondensation rate constant
Comparator Or BaselineBHET (k22): Lower self-polycondensation rate constant
Quantified DifferenceBHBT exhibits a substantially larger reactivity ratio (k11 >> k22), decreasing the required polymerization time.
ConditionsCopolycondensation at 260–280 °C with titanium tetrabutoxide catalyst

Buyers engineering rapid-curing resins or specialty copolyesters must select BHBT over BHET to achieve faster polymerization kinetics and higher throughput.

Thermal Stability in Polyurethane Chain Extension

When utilized as a macro-diol chain extender in the synthesis of aromatic-based polyurethane elastomers (PUEs), BHBT imparts superior thermal resistance compared to standard aliphatic diols. Thermogravimetric analysis of BHBT-extended polyurethanes indicates that the rigid terephthalate core delays the onset of severe thermal degradation to approximately 400 °C, with complete degradation occurring around 440 °C [1]. Furthermore, BHBT-extended PUEs exhibit higher tensile strength and hardness than strictly aliphatic baselines [2].

Evidence DimensionThermal degradation onset and mechanical hardness
Target Compound DataBHBT-extended PUEs: Degradation onset ~400 °C
Comparator Or BaselineAliphatic BDO-extended PUEs: Lower thermal stability and tensile strength
Quantified DifferenceIncorporating BHBT increases the thermal degradation threshold to 400 °C and enhances the rigidity of the elastomer network.
ConditionsPolyurethane elastomer synthesis using BHBT vs aliphatic diols as chain extenders

Procuring BHBT as a chain extender allows formulators to upgrade standard polyurethanes into high-temperature resistant, structural elastomers.

Chemical Recycling Yield and Reference Purity

In advanced chemical recycling workflows, BHBT serves as the primary high-value monomer recovered from PBT depolymerization. Catalytic glycolysis of PBT using 1,4-butanediol dispersions of ultrasmall ZnO nanoparticles (0.1 wt%) at 200 °C achieves complete depolymerization and an exceptional ~98% yield of isolated BHBT within 45 minutes [1]. Because it is the terminal product of efficient PBT solvolysis, highly pure commercial BHBT is required as an analytical reference standard (often designated as PBT Impurity 5) to quantify catalyst efficiency and recovery rates in circular economy research .

Evidence DimensionCatalytic glycolysis recovery yield
Target Compound DataBHBT: ~98% yield from optimized PBT depolymerization
Comparator Or BaselineUncatalyzed solvolysis: Low conversion (<15%) and mixed oligomers
Quantified DifferenceOptimized catalytic routes yield near-quantitative (98%) BHBT, establishing it as the benchmark molecule for PBT recycling.
ConditionsPBT glycolysis in 1,4-butanediol with 0.1 wt% ZnO nanoparticles at 200 °C for 45 min

Laboratories developing plastic upcycling technologies must procure high-purity BHBT to calibrate analytical instruments and validate depolymerization yields.

Precursor for High-Molecular-Weight Specialty PBT

BHBT is the optimal procurement choice for direct polycondensation into specialty polybutylene terephthalate (PBT) grades. By starting with purified BHBT, manufacturers avoid the tetrahydrofuran (THF) side-reactions and stoichiometric imbalances inherent to direct TPA/BDO esterification, ensuring rapid chain growth and precise molecular weight control [1].

Aromatic Chain Extender for High-Performance Polyurethanes

In the formulation of advanced polyurethane elastomers (PUEs), BHBT replaces standard aliphatic diols as a chain extender. Its rigid aromatic ring significantly enhances the thermal stability (pushing degradation onset to ~400 °C) and mechanical hardness of the resulting polymer network, making it ideal for high-temperature industrial applications[2].

Analytical Reference Standard for Polyester Chemical Recycling

As the primary monomeric product of PBT glycolysis, highly pure BHBT (also known as PBT Impurity 5) is critical for calibrating HPLC and GC-MS equipment. Researchers developing novel depolymerization catalysts (e.g., ZnO nanoparticles or deep eutectic solvents) rely on this compound to accurately quantify monomer recovery yields and validate circular economy processes [3].

XLogP3

3.1

Wikipedia

Bis(hydroxybutyl) terephthalate

Dates

Last modified: 08-15-2023

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